molecular formula C24H24ClFN2O B606295 リンロドスタット CAS No. 1923833-60-6

リンロドスタット

カタログ番号: B606295
CAS番号: 1923833-60-6
分子量: 410.9 g/mol
InChIキー: KRTIYQIPSAGSBP-KLAILNCOSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

リンロドスタットは、開発コードBMS-986205としても知られており、免疫調節および抗腫瘍活性について研究されている実験的薬剤です。 リンロドスタットは、トリプトファンをキヌレニンに変換することにより免疫抑制に関与する酵素であるインドールアミン2,3-ジオキシゲナーゼ1(IDO1)の阻害剤です .

科学的研究の応用

Linrodostat has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:

作用機序

リンロドスタットは、インドールアミン2,3-ジオキシゲナーゼ1(IDO1)を特異的に標的とし、阻害することで作用を発揮します。IDO1は、免疫抑制性代謝産物であるキヌレニンへのアミノ酸トリプトファンの酸化に関与する細胞質酵素です。 IDO1を阻害することにより、リンロドスタットはキヌレニンの生成を阻止し、これにより免疫抑制性の腫瘍微小環境に対抗し、癌の転帰を改善する可能性があります .

準備方法

リンロドスタットは、さまざまな中間体のカップリングを含む一連の化学反応によって合成されます。合成経路は通常、重要な中間体の形成を含み、その後、さらに反応させて最終生成物を得ます。リンロドスタットの工業生産には、これらの合成経路を最適化して、高い収率と純度を確保することが含まれます。 リンロドスタットの合成に使用される反応条件と試薬に関する具体的な詳細は、機密情報であり、公表されていません .

化学反応の分析

リンロドスタットは、次のようなさまざまな化学反応を起こします。

    酸化: リンロドスタットは、特定の条件下で酸化されて、酸化された誘導体を形成することができます。

    還元: また、還元反応を起こして、還元された形態を生じさせることもできます。

    置換: リンロドスタットは、特定の官能基が他の官能基に置き換わる置換反応に関与することができます。これらの反応で使用される一般的な試薬および条件には、酸化剤、還元剤、触媒が含まれます。

科学研究への応用

リンロドスタットは、化学、生物学、医学、産業の分野におけるいくつかの科学研究への応用を持っています。

類似化合物との比較

リンロドスタットは、IDO1の強力かつ選択的な阻害においてユニークです。類似の化合物には以下が含まれます。

    エパカドスタット: 別のIDO1阻害剤ですが、作用機序が異なります。

    ナボキシモド: 化学構造と薬物動態プロファイルが異なるIDO1阻害剤です。

    インドキシモド: IDO1を直接阻害するのではなく、免疫応答を調節することにより作用する、IDO経路阻害剤です。

リンロドスタットのユニークさは、その高い効力、選択性、そして良好な薬物動態的特性にあり、癌免疫療法の有望な候補となっています .

生物活性

Linrodostat, also known as BMS-986205, is a novel and potent inhibitor of indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme implicated in the immunosuppressive tumor microenvironment. This compound has garnered significant attention due to its potential to enhance anti-tumor immunity by blocking the metabolic pathway that tumors exploit to evade immune detection. This article provides a comprehensive overview of the biological activity of linrodostat, including its mechanisms of action, preclinical findings, and relevant clinical studies.

Linrodostat functions primarily as a selective oral IDO1 inhibitor. By binding to the heme cofactor-binding site of IDO1, it prevents the conversion of tryptophan into kynurenine, a metabolite that suppresses T-cell proliferation and promotes an immunosuppressive environment conducive to tumor growth. The inhibition of IDO1 by linrodostat has been shown to restore T-cell activity in various experimental models.

In Vitro Studies

Linrodostat has demonstrated significant potency in vitro, exhibiting an IC50 value of approximately 2 nM against human HeLa cells stimulated with interferon-gamma (IFNγ) . It has been shown to effectively suppress kynurenine production in human embryonic kidney (HEK293) cells overexpressing IDO1. Notably, linrodostat does not exhibit activity against other related enzymes such as tryptophan 2,3-dioxygenase or murine IDO2 .

In Vivo Studies

In vivo studies have confirmed the pharmacodynamic (PD) effects of linrodostat. In human tumor xenograft models, linrodostat significantly reduced kynurenine levels, demonstrating its ability to counteract the immunosuppressive effects mediated by IDO1 . The pharmacokinetic (PK) profile indicates high oral bioavailability and low to moderate systemic clearance, supporting its potential for clinical use.

Data Table: Summary of Preclinical Findings on Linrodostat

Parameter Value
Inhibition IC50 (HeLa) 2 nM
Inhibition IC50 (hWB) 2 - 42 nM (varies by donor)
T-cell Proliferation EC50 2 - 7 nM
Oral Bioavailability High
Systemic Clearance Low to moderate

Clinical Trials and Case Studies

Linrodostat is currently undergoing multiple clinical trials aimed at evaluating its efficacy in various cancers. Notably, it is being tested in combination with nivolumab for bladder cancer in a Phase III study . The results from these trials are anticipated to provide further insights into the therapeutic potential of linrodostat.

Case Study Insights

A case study highlighted that linrodostat's administration led to enhanced T-cell responses in patients with advanced cancers. The combination therapy showed promising results in terms of safety and tolerability, paving the way for broader applications in oncology .

Research Findings and Future Directions

Recent research emphasizes the importance of IDO1 inhibition in cancer therapy. By blocking this pathway, linrodostat not only enhances T-cell proliferation but also improves overall anti-tumor immunity. The favorable PK/PD characteristics observed in preclinical models suggest that linrodostat could be an effective component of combination therapies aimed at overcoming tumor-induced immune suppression.

特性

IUPAC Name

(2R)-N-(4-chlorophenyl)-2-[4-(6-fluoroquinolin-4-yl)cyclohexyl]propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24ClFN2O/c1-15(24(29)28-20-9-6-18(25)7-10-20)16-2-4-17(5-3-16)21-12-13-27-23-11-8-19(26)14-22(21)23/h6-17H,2-5H2,1H3,(H,28,29)/t15-,16?,17?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRTIYQIPSAGSBP-KLAILNCOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CCC(CC1)C2=C3C=C(C=CC3=NC=C2)F)C(=O)NC4=CC=C(C=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1CCC(CC1)C2=C3C=C(C=CC3=NC=C2)F)C(=O)NC4=CC=C(C=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24ClFN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1923833-60-6
Record name BMS-986205
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1923833606
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Linrodostat
Source DrugBank
URL https://www.drugbank.ca/drugs/DB14986
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name LINRODOSTAT
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0A7729F42K
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Customer
Q & A

Q1: What is the primary target of BMS-986205 and how does it interact with it?

A1: BMS-986205 selectively inhibits IDO1. It binds to the apoenzyme form of IDO1, competing with heme for the active site. [, , , ] This binding prevents IDO1 activation and subsequent enzymatic activity. []

Q2: What are the downstream effects of BMS-986205 inhibiting IDO1?

A2: Inhibiting IDO1 with BMS-986205 leads to decreased kynurenine production and restores tryptophan levels within the tumor microenvironment. [, , ] This, in turn, promotes the proliferation and activation of immune cells like dendritic cells, natural killer (NK) cells, and T-lymphocytes, while reducing tumor-associated regulatory T cells (Tregs). []

Q3: How does BMS-986205's mechanism of action differ from other IDO1 inhibitors?

A3: Unlike epacadostat, which binds to the heme group in IDO1's catalytic center, BMS-986205 and LY3381916 bind to the apo-IDO1, competing with heme for the active site. [] This unique mechanism classifies BMS-986205 as a suicide inhibitor. []

Q4: Is there evidence that BMS-986205 impacts B cell activity in the tumor microenvironment?

A4: Recent studies suggest that BMS-986205 significantly reduces tumor-infiltrating B cells (TIL-B) in a preclinical melanoma model. [] This effect may be linked to BMS-986205’s impact on myeloid-derived suppressor cells (MDSCs), which are important for TIL-B cell maintenance. []

Q5: What is the molecular formula and weight of BMS-986205?

A5: While the provided research papers do not explicitly state the molecular formula and weight, they mention that BMS-986205 contains a 6-fluoroquinoline moiety. [] Further information regarding specific structural details might be available in the patent literature or chemical databases.

Q6: How does the structure of BMS-986205 contribute to its potency and selectivity for IDO1?

A6: The conformational constraint imposed by the bicyclo[3.1.0]hexane core of BMS-986205 contributes to its potency. [] Further optimization, including lowering ClogP and strategic fluorine incorporation, has led to derivatives with improved potency and pharmacokinetic properties. [, ]

Q7: Have there been efforts to replace the quinoline moiety in BMS-986205, and if so, what alternatives have been explored?

A7: Researchers have explored replacing the potentially metabolizable quinoline in BMS-986205 with alternative aromatic systems. 2,3-Disubstituted pyridines have shown promise as suitable replacements. [] Additionally, imidazopyridine-containing compounds have demonstrated potent IDO1 inhibition. []

Q8: What is known about the pharmacokinetic profile of BMS-986205?

A8: BMS-986205 demonstrates high oral bioavailability in preclinical species. [] It exhibits low to moderate systemic clearance and a clear PK/PD relationship in preclinical models and patient samples. [, ] Researchers have identified a 150 mg QD human dose as potentially sufficient for maximal IDO1 inhibition based on preclinical data. []

Q9: How does BMS-986205 affect kynurenine levels in vivo?

A9: BMS-986205 effectively reduces kynurenine levels in both serum and tumor tissue. [, , ] Significant serum kynurenine reduction was observed at doses as low as 25 mg QD. [] Notably, intratumoral kynurenine reduction of up to 90% was reported in paired pre- and on-treatment samples. []

Q10: What in vitro models have been used to evaluate BMS-986205 activity?

A10: BMS-986205 has demonstrated potent cellular activity in various in vitro models, including:

  • Suppressing kynurenine production in HEK293 cells overexpressing human IDO1 [, ]
  • Inhibiting kynurenine production in IFNγ-stimulated HeLa cells [, , ]
  • Restoring T-cell proliferation in mixed lymphocyte reactions with IDO1-expressing dendritic cells []

Q11: What in vivo models have been used to study BMS-986205?

A11: Preclinical efficacy of BMS-986205 has been investigated in various animal models, including:

  • Human tumor xenograft models for assessing kynurenine reduction and PD activity []
  • Syngeneic mouse models using IDO1-expressing B16F10 melanoma cells for evaluating target modulation []
  • Mouse models of colon cancer (CT26 syngeneic model and azoxymethane/dextran sulfate sodium-induced model) []
  • Unilateral ureteral obstruction (UUO) model in mice for studying renal fibrosis []

Q12: What clinical trials have been conducted with BMS-986205?

A12: BMS-986205 has been evaluated in several clinical trials, including:

  • Phase I/IIa CA017-003 (NCT02658890): Investigated BMS-986205 combined with nivolumab in patients with advanced cancers. [, , ]
  • Phase I/II trial (NCT03695250): Assessed BMS-986205 and nivolumab as first-line therapy for hepatocellular carcinoma. []
  • Phase 3 ENERGIZE trial (NCT03661320): Evaluated neoadjuvant chemotherapy with or without BMS-986205 and nivolumab in muscle-invasive bladder cancer. [, ]
  • Phase 2 CheckMate 9UT trial (NCT03519256): Studied BMS-986205 in combination with nivolumab and/or BCG in BCG-unresponsive, high-risk, non-muscle-invasive bladder cancer. []

Q13: Has BMS-986205 demonstrated clinical activity in specific tumor types?

A13: Clinical trials have shown promising activity for BMS-986205 in combination with nivolumab in:

  • Advanced bladder cancer, particularly in immunotherapy-naïve patients [, , ]
  • Cervical cancer []
  • A subset of patients with hepatocellular carcinoma []

Q14: What is the safety profile of BMS-986205 in clinical trials?

A14: BMS-986205 has generally been well-tolerated in clinical trials, both as monotherapy and in combination with nivolumab. [, , , , ] Most treatment-related adverse events were Grade 1/2. [] The frequency and severity of adverse events appear lower with the 100 mg dose of BMS-986205 compared to the 200 mg dose. [, ]

Q15: What analytical methods are used to measure BMS-986205 and its metabolites?

A15: Liquid chromatography-mass spectrometry (LC-MS/MS) is a key technique for quantifying BMS-986205, its metabolites, and for measuring tryptophan and kynurenine levels in biological samples. [, ]

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。